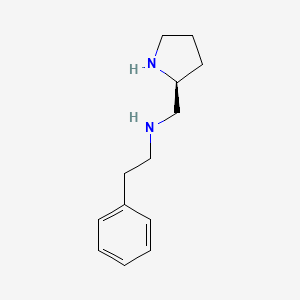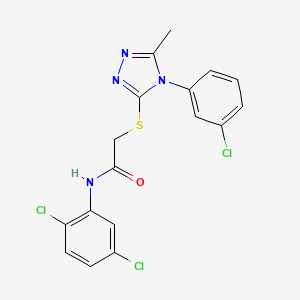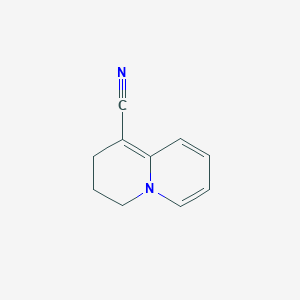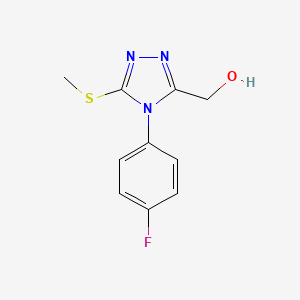
(4-(4-Fluorophenyl)-5-(methylthio)-4H-1,2,4-triazol-3-yl)methanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(4-(4-Fluorophenyl)-5-(methylthio)-4H-1,2,4-triazol-3-yl)methanol is a chemical compound that belongs to the class of triazoles. Triazoles are known for their diverse biological activities and are often used in pharmaceuticals, agrochemicals, and materials science.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (4-(4-Fluorophenyl)-5-(methylthio)-4H-1,2,4-triazol-3-yl)methanol typically involves the following steps:
Formation of the Triazole Ring: This can be achieved through cyclization reactions involving hydrazines and appropriate carbonyl compounds.
Introduction of the Fluorophenyl Group: This step may involve nucleophilic aromatic substitution reactions.
Addition of the Methylthio Group: This can be done using methylthiolating agents under suitable conditions.
Methanol Addition: The final step involves the addition of a methanol group to the triazole ring.
Industrial Production Methods
Industrial production methods may involve optimized reaction conditions, such as the use of catalysts, solvents, and temperature control, to maximize yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: Various substitution reactions can occur, such as halogenation or alkylation.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, alkyl halides.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides, while reduction may produce alcohols.
Aplicaciones Científicas De Investigación
Chemistry
The compound can be used as a building block in organic synthesis, particularly in the development of new pharmaceuticals and agrochemicals.
Biology
In biological research, triazole derivatives are often studied for their potential as enzyme inhibitors, antimicrobial agents, and anticancer compounds.
Medicine
The compound may have potential therapeutic applications, such as in the treatment of infections, cancer, and inflammatory diseases.
Industry
In the industrial sector, triazole compounds are used in the production of polymers, coatings, and other materials.
Mecanismo De Acción
The mechanism of action of (4-(4-Fluorophenyl)-5-(methylthio)-4H-1,2,4-triazol-3-yl)methanol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity or modulate receptor function, leading to its biological effects.
Comparación Con Compuestos Similares
Similar Compounds
- (4-Phenyl-5-(methylthio)-4H-1,2,4-triazol-3-yl)methanol
- (4-(4-Chlorophenyl)-5-(methylthio)-4H-1,2,4-triazol-3-yl)methanol
- (4-(4-Bromophenyl)-5-(methylthio)-4H-1,2,4-triazol-3-yl)methanol
Uniqueness
The presence of the fluorophenyl group in (4-(4-Fluorophenyl)-5-(methylthio)-4H-1,2,4-triazol-3-yl)methanol may confer unique properties, such as increased lipophilicity, enhanced biological activity, and improved pharmacokinetic profiles compared to similar compounds.
Propiedades
Fórmula molecular |
C10H10FN3OS |
|---|---|
Peso molecular |
239.27 g/mol |
Nombre IUPAC |
[4-(4-fluorophenyl)-5-methylsulfanyl-1,2,4-triazol-3-yl]methanol |
InChI |
InChI=1S/C10H10FN3OS/c1-16-10-13-12-9(6-15)14(10)8-4-2-7(11)3-5-8/h2-5,15H,6H2,1H3 |
Clave InChI |
CGSXNIHVAPMKIX-UHFFFAOYSA-N |
SMILES canónico |
CSC1=NN=C(N1C2=CC=C(C=C2)F)CO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


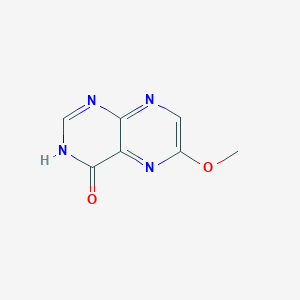
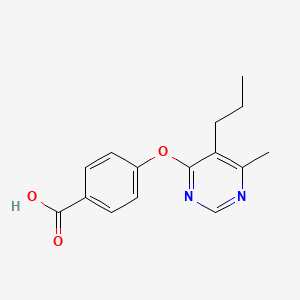

![2-(4-Bromophenyl)-7,8-dihydro-3H-pyrano[4,3-D]pyrimidin-4(5H)-one](/img/structure/B11779163.png)

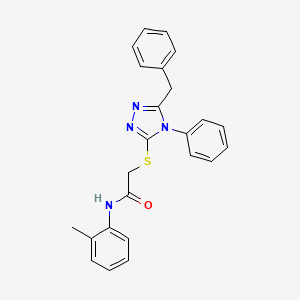
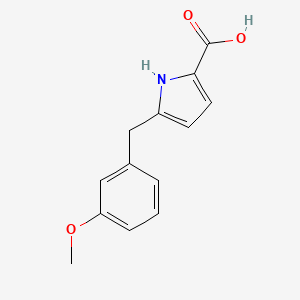
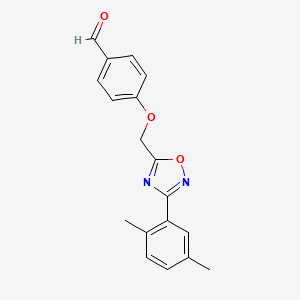
![3-(6-Methylthiazolo[3,2-B][1,2,4]triazol-5-YL)aniline](/img/structure/B11779185.png)
![6-Bromo-1H-pyrrolo[3,2-c]pyridine-3-carboxamide](/img/structure/B11779191.png)
